3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(11-6-7-12(8-11)15(20)21)18-16-17-13(9-22-16)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLDVMZWIHUIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the cyclopentane carboxylic acid moiety. One common method involves the reaction of 4-phenyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Key Reaction Mechanisms
-
Oxidation of alkylbenzenes : KMnO₄ oxidizes benzylic CH₃ groups to COOH, as observed in cyclohexane derivatives . For cyclopentane, this would yield cyclopentane-1-carboxylic acid.
-
Thiazole ring synthesis :
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Amide bond formation : Activated carboxylic acid (e.g., via acid chloride or mixed anhydride) reacts with thiazole amine to form the carbamoyl group .
Reactivity and Stability
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Hydrolysis : The carbamoyl group may undergo hydrolysis under acidic/basic conditions, yielding the corresponding thiazole amine and cyclopentane carboxylic acid.
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Electrophilic substitution : The phenyl ring on the thiazole could undergo nitration or halogenation, depending on directing groups.
Activity Correlations
While direct data for this compound is unavailable, related thiazole derivatives show:
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Anticancer activity : Thiazole moieties enhance potency, particularly when linked to lipophilic groups (e.g., cyclopentane) .
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Antimicrobial activity : Nitro-substituted thiazoles exhibit strong antitubercular effects via nitro group reduction .
Structural Analysis
Future Research Directions
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Mechanistic studies : Investigate the role of the cyclopentane moiety in modulating drug-target interactions.
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Derivatization : Explore modifications to the phenyl group or thiazole substituents to optimize activity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopentane ring substituted with a thiazole moiety, which is known for its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 342.4 g/mol .
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid can inhibit tumor cell proliferation effectively.
Case Study:
A recent study demonstrated that thiazole derivatives showed over 50% inhibition of cancer cell lines at concentrations as low as 10 µM, indicating their potential as anticancer agents .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism.
Data Table: Inhibition Potency Against 11β-HSD
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 3h | 0.07 | High |
| 3c | 9.35 | Moderate |
| 3d | 1.55 | Low |
This table illustrates the varying potencies of different derivatives, highlighting the superior inhibitory effect of compound 3h compared to others .
Synthetic Approaches
The synthesis of this compound involves several steps, typically beginning with the formation of the thiazole ring followed by the introduction of the cyclopentane moiety. The synthetic routes often utilize coupling reactions that are facilitated by various reagents and solvents to achieve high yields and purity.
Example Synthetic Route:
- Formation of Thiazole: Reacting appropriate phenyl and thioamide derivatives.
- Coupling Reaction: Utilizing carbamoyl chloride to introduce the cyclopentane structure.
- Purification: Employing chromatography techniques to isolate the desired product.
Pharmacological Insights
The pharmacological relevance of this compound extends beyond anticancer properties; it also encompasses antioxidant activities and potential neuroprotective effects. The thiazole ring system is particularly noted for its ability to interact with biological targets due to its electron-rich nature.
Research Findings:
Studies have indicated that thiazole derivatives can act as potent antioxidants, scavenging free radicals and reducing oxidative stress in cellular models . This property is crucial in developing therapies for diseases associated with oxidative damage.
Mechanism of Action
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. Additionally, it can induce oxidative stress in microbial cells, resulting in cellular damage and death .
Comparison with Similar Compounds
Research Findings and Implications
- Salt Formation: Tromethamine salts of cyclopentane-thiazole carboxamides enhance solubility by 4-fold (e.g., 0.32 mg/mL for the salt vs. 0.08 mg/mL for the free acid), critical for intravenous administration .
- Metabolic Stability: Cyano-substituted derivatives exhibit longer plasma half-lives (t₁/₂ = 6.2 h) compared to non-cyano analogues (t₁/₂ = 3.8 h), likely due to reduced CYP450-mediated oxidation .
- Computational Insights: Multiwfn wavefunction analysis reveals that the carbamoyl group in the target compound participates in strong hydrogen bonding with protein residues, a feature less pronounced in ester-containing pyrrole derivatives .
Biological Activity
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopentane core substituted with a thiazole moiety. Its molecular formula is , and it exhibits various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiazole ring is known for enhancing the compound's ability to interact with biological systems, potentially leading to significant pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signaling cascades.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results demonstrated that compounds with similar structural features had IC50 values in the low micromolar range, indicating potent antitumor activity (IC50 < 10 µM) .
Antimicrobial Activity
The compound's thiazole moiety is also associated with antimicrobial properties. Research has shown that thiazole-containing compounds can exhibit antibacterial and antifungal activities.
Example Findings:
In vitro assays revealed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole-based compounds. Key findings include:
- Substitution Patterns: The presence of electron-donating groups on the phenyl ring enhances activity.
- Thiazole Ring Importance: The structural integrity of the thiazole ring is essential for maintaining biological activity .
Research Findings
A comprehensive review of literature indicates that 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid and its analogs are being investigated for their potential roles in:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, and how can purity be validated?
- Methodology :
- Synthesis : Optimize via carbamate coupling reactions using 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives (e.g., activation with EDCI/HOBt) and cyclopentane-1-carboxylic acid precursors. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze degradation products using LC-MS and compare with freshly synthesized batches.
- Monitor carboxylic acid integrity via FTIR (peak at ~1700 cm⁻¹ for carbonyl) and pH-dependent solubility tests .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving stereochemical ambiguities in this compound?
- Methodology :
- Grow single crystals via slow evaporation in dichloromethane/methanol. Collect X-ray diffraction data (Cu-Kα radiation, 100 K).
- Use SHELXL for refinement, applying restraints for cyclopentane ring puckering and thiazole-carbamoyl torsion angles. Validate with R-factor convergence (<5%) and electron density maps .
- Compare with the stereoisomer (1R,3S)-3-((5-cyano-4-phenylthiazol-2-yl)carbamoyl)cyclopentane-1-carboxylic acid, which showed enhanced bioactivity in airway disease models .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology :
- Analog Synthesis : Modify the cyclopentane ring (e.g., introduce methyl groups) or thiazole substituents (e.g., nitro, cyano groups).
- Biological Testing : Screen analogs in in vitro assays (e.g., enzyme inhibition for airway inflammation targets) and compare IC₅₀ values.
- Data Correlation : Use molecular docking (AutoDock Vina) to map interactions with therapeutic targets like phosphodiesterase-4 (PDE4), referenced in patent EP4199922 .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- NMR Discrepancies : For overlapping signals (e.g., cyclopentane protons), use 2D techniques (COSY, HSQC) to resolve spin systems.
- Mass Spec Validation : Compare experimental HRMS with theoretical m/z (e.g., calculated for C₁₇H₁₅N₂O₃S: 327.0804).
- Cross-Verification : Re-refine X-ray data with SIR97 to confirm bond lengths/angles, reducing model bias .
Q. What in vivo models are suitable for evaluating therapeutic efficacy in airway diseases?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
